molecular formula C16H23N3O5 B1337236 H-D-Tyr-val-gly-OH CAS No. 86030-52-6

H-D-Tyr-val-gly-OH

Cat. No. B1337236
CAS RN: 86030-52-6
M. Wt: 337.37 g/mol
InChI Key: NWEGIYMHTZXVBP-OCCSQVGLSA-N
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Description

“H-D-Tyr-val-gly-OH” is a catalyst of the synthesis of phenylhydrazones . It is a tripeptide, which means it is composed of three amino acids: Tyrosine (Tyr), Valine (Val), and Glycine (Gly). The “H-D” prefix indicates that the Tyrosine is in its D-isomer form .


Synthesis Analysis

The synthesis of peptides like “H-D-Tyr-val-gly-OH” often involves methods based on mixed anhydrides and activated esters . These methods have been demonstrated to yield high-purity peptides at high yield .


Chemical Reactions Analysis

“H-D-Tyr-val-gly-OH” is involved in the synthesis of phenylhydrazones . A novel tyrosine hyperoxidation enabling selective peptide cleavage has been reported . The scission of the N-terminal amide bond of tyrosine was achieved with Dess–Martin periodinane under mild conditions .

Scientific Research Applications

Immunological Research

  • Immunological Significance : H-D-Tyr-Val-Gly-OH and its related peptides demonstrate immunological significance by interacting with receptors on T lymphocytes. These peptides, including fragments like H-Val-Lys-Gly-Phe-Tyr-OH, inhibit the binding of β-endorphin to T lymphocytes. Notably, these receptors are distinct from opioid receptors, indicating a non-opioid pathway in immunological responses (Navolotskaya et al., 2001).

Biochemical Assays

  • Role in Biochemical Assays : The peptide plays a pivotal role in biochemical assays, specifically in assays for glycine-directed amidating enzymes. Its use as a substrate, where D-Tyr-Val-Gly-OH is converted to D-Tyr-Val-NH2, allows for sensitive measurement of enzymatic activity, important in various research contexts (Moray et al., 1985).

Glycopeptide Synthesis

  • Glycopeptide Synthesis : In the synthesis of glyco-hexapeptide sequences, such as those found in human oncofetal fibronectin, the peptide sequence, including H-Val-Gly-Tyr-OH, is utilized. These synthetic glycopeptides have significant implications in understanding and potentially targeting cancer-related biological processes (Gobbo et al., 2009).

Material Science

  • Material Science Application : Research on copper corrosion inhibition in O2-saturated H2SO4 solutions has shown that amino acids like valine (Val) and tyrosine (Tyr), which are part of H-D-Tyr-Val-Gly-OH, can significantly affect corrosion rates. This has implications for material science and industrial applications, especially in corrosion prevention (Amin et al., 2010).

NMR Spectroscopy Studies

  • NMR Spectroscopy : The peptide and its variants are used in NMR (Nuclear Magnetic Resonance) studies to investigate chemical shifts and other properties of amino acids in different environments. This is crucial for understanding the structural aspects of peptides and proteins in aqueous solutions (Kindahl et al., 2001).

Immunomodulation

  • Immunosuppressory Activity : Certain peptides containing sequences like H-Thr-Pro-Gly-Tyr-OH exhibit immunosuppressory activity. These peptides, particularly those with RGD sequences, show potential in modulating immune responses, which could have therapeutic implications (Szewczuk et al., 2001).

Pharmaceutical Research

  • Pharmaceutical Development : Inpharmaceutical research, variants of H-D-Tyr-Val-Gly-OH are explored for their potential in drug development. Studies on peptides like H-Tyr-Val-Gly-OH have provided insights into their role in pain relief and opioid receptor interactions, which are crucial for the development of new analgesics and understanding pain management mechanisms (Sato et al., 1987).

Peptide Synthesis Studies

  • Advancements in Peptide Synthesis : Research involving H-D-Tyr-Val-Gly-OH contributes to advancements in peptide synthesis techniques. Studies focus on improving the efficiency and specificity of peptide bond formation, which is vital for producing peptides with desired biological activities (Izumiya et al., 1971).

Conformational Analysis

  • Conformational Analysis of Polypeptides : The peptide and its derivatives are used to study the conformational properties of polypeptides in aqueous solutions, utilizing techniques like NMR. This is essential for understanding the structure-function relationship in proteins and peptides (Bundi & Wüthrich, 1979).

Cancer Research

  • Role in Cancer Research : The sequence H-Val-Gly-Tyr-OH, as part of larger peptide structures, is being explored in the context of cancer research. Its involvement in the synthesis of oncofetal fibronectin sequences points to potential applications in cancer diagnostics and therapy (Tomatis et al., 1997).

Safety And Hazards

The safety data sheet for “H-D-Tyr-val-gly-OH” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5/c1-9(2)14(16(24)18-8-13(21)22)19-15(23)12(17)7-10-3-5-11(20)6-4-10/h3-6,9,12,14,20H,7-8,17H2,1-2H3,(H,18,24)(H,19,23)(H,21,22)/t12-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEGIYMHTZXVBP-OCCSQVGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-D-Tyr-val-gly-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Stefanucci, V Iobbi, A Della Valle, G Scioli… - … of new compounds …, 2021 - iris.uniroma1.it
The kappa opioid receptor (KOR) represents an attractive target for the development of drugs as potential antidepressants, anxiolytics and analgesics. A robust computational approach …
Number of citations: 2 iris.uniroma1.it
A Stefanucci, V Iobbi, A Della Valle, G Scioli, S Pieretti… - Molecules, 2021 - mdpi.com
… The ZINC71788314 is a D-tyrosyl-valinamide (HD-Tyr-Val-NH 2 ), a dipeptide obtained from the α-amidation process of the synthetic peptide D-tyrosyl-valyl-glycine (HD-Tyr-Val-Gly-OH…
Number of citations: 13 0-www-mdpi-com.brum.beds.ac.uk
AM Häne - 2003 - research-collection.ethz.ch
… Des-Glycin-Peptidamide zu überführen; als Substrat verwendeten sie das synthetische Tripeptid HD-Tyr-Val-Gly-OH. … HD-Tyr-Val-Gly-OH wurde als Substrat verwendet [54]. …
Number of citations: 0 www.research-collection.ethz.ch

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